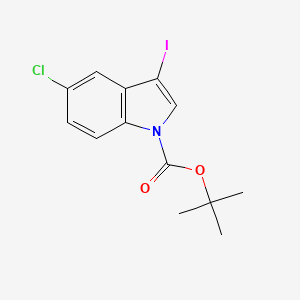

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-chloro-3-iodoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXSVMIDWRADFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Strategic Importance of a Halogenated Indole Building Block

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The targeted functionalization of this ring system is paramount for modulating biological activity. This compound is a highly valuable synthetic intermediate, engineered with specific halogen substituents that serve as versatile handles for further molecular elaboration. The chlorine atom at the 5-position and the iodine atom at the 3-position provide distinct and orthogonal sites for cross-coupling reactions, enabling the systematic construction of complex molecular architectures. This guide details a robust and well-established two-step synthesis of this key building block, providing not only a step-by-step protocol but also the underlying chemical principles that ensure its efficiency and success. Its primary application lies in the synthesis of indole-based antitubercular agents, where its structure is pivotal for developing new therapeutic candidates.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound from commercially available 5-chloro-1H-indole is efficiently achieved through a two-step sequence:

-

Nitrogen Protection: The indole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to modulate the electronics of the indole ring and prevent side reactions in the subsequent step.

-

Regioselective C-3 Iodination: The N-Boc protected intermediate undergoes a highly regioselective electrophilic iodination at the C-3 position, yielding the final product.

This strategy is predicated on fundamental principles of indole chemistry, leveraging the Boc group's influence on reactivity and selectivity.

Caption: A two-step workflow for the target synthesis.

Pillar 1: Mechanistic Rationale and Causality

Step 1: The Critical Role of N-Boc Protection

The protection of the indole nitrogen with an electron-withdrawing group like Boc is not merely a preventative measure; it is a strategic decision to enhance the desired reactivity.

-

Deactivation of the N-H Proton: The indole N-H proton is weakly acidic and can be deprotonated by bases, potentially interfering with subsequent steps. The Boc group replaces this proton, eliminating this possibility.

-

Activation for Electrophilic Substitution: While seemingly counterintuitive for an electron-withdrawing group, the Boc protection enhances the nucleophilicity of the C-3 position. The lone pair on the nitrogen atom is still capable of participating in the aromatic system, directing electrophiles to the C-3 position. The Boc group's steric bulk also disfavors reaction at the C-2 position.

-

Choice of Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation.[1][2] The reaction is typically catalyzed by a nucleophilic base like 4-dimethylaminopyridine (DMAP) or conducted with a strong, non-nucleophilic base such as sodium hydride (NaH) to first deprotonate the indole nitrogen.[2]

Step 2: Regioselective Electrophilic Iodination at C-3

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution, with a strong preference for the C-3 position.

-

The Electrophile Source: N-Iodosuccinimide (NIS) is the preferred reagent for this iodination.[3][4] It is a mild, crystalline solid that serves as a source of an electrophilic iodine cation (I⁺).[4] Compared to molecular iodine (I₂), NIS is more reactive and easier to handle.

-

Acid Catalysis: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH·H₂O), is often employed to activate the NIS.[3] The acid protonates the carbonyl oxygen of NIS, making the nitrogen more electron-deficient and the iodine atom more electrophilic, thereby accelerating the reaction rate.[5]

-

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the electron-rich indole ring, specifically the C-3 position, attacks the electrophilic iodine of the activated NIS-acid complex. This forms a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation from the C-3 position by a weak base (like the solvent or the succinimide anion) restores the aromaticity of the indole ring, yielding the 3-iodo-substituted product.

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear in-process controls and a robust work-up procedure that systematically removes byproducts and unreacted reagents.

Part A: Synthesis of tert-Butyl 5-chloro-1H-indole-1-carboxylate

-

Reagent Preparation: To a solution of 5-chloro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction Initiation: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) to the solution.[1]

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: a. Remove the THF under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in ethyl acetate. c. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 5-chloro-1H-indole-1-carboxylate as a solid.

Part B: Synthesis of this compound

-

Reagent Preparation: Dissolve the N-Boc-5-chloroindole from Part A (1.0 eq) in N,N-dimethylformamide (DMF).[3]

-

Reaction Initiation: To this solution, add N-Iodosuccinimide (NIS) (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 eq).[3]

-

Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours.[3] Monitor the reaction to completion by TLC.

-

Work-up and Isolation: a. Pour the reaction mixture into saturated aqueous NaHCO₃ solution to neutralize the acid.[3] b. Extract the product with ethyl acetate.[3] c. Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any remaining NIS and remove iodine color, followed by a brine wash.[3] d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound, typically as a white crystalline powder.

Pillar 3: Quantitative Data and Safety

Summary of Reaction Parameters

| Parameter | Step 1: N-Boc Protection | Step 2: C-3 Iodination |

| Starting Material | 5-Chloro-1H-indole | tert-Butyl 5-chloro-1H-indole-1-carboxylate |

| Key Reagents | (Boc)₂O, DMAP | N-Iodosuccinimide (NIS), TsOH·H₂O |

| Molar Ratio (Reagent:SM) | 1.5 : 1.0 ((Boc)₂O) | 1.2 : 1.0 (NIS) |

| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 2-4 hours | 12-16 hours |

| Typical Yield | >90% | 70-85% |

Safety and Handling

-

Personal Protective Equipment (PPE): Standard laboratory safety precautions, including a lab coat, safety glasses, and chemical-resistant gloves, must be used at all times.

-

Reagent Handling: Work in a well-ventilated fume hood. DMF is a reproductive toxin. NIS is an oxidizing agent and an irritant. (Boc)₂O can cause irritation.

-

Product Handling: The final product, this compound, may cause mild skin irritation and serious eye damage.

-

Storage: The final product should be stored in a tightly sealed container in a cool, dry place (2-8 °C is recommended), protected from light to ensure optimal stability.

Conclusion

The synthesis of this compound is a straightforward yet elegant process that exemplifies key principles of heterocyclic chemistry. The strategic use of N-Boc protection followed by a regioselective electrophilic iodination provides a reliable and high-yielding route to this exceptionally useful building block. The protocol described herein is robust and scalable, providing researchers in drug development and organic synthesis with dependable access to a versatile intermediate primed for the construction of novel and complex bioactive molecules.

References

-

Regioselective C5−H Direct Iodination of Indoles . Organic Chemistry Frontiers. Available at: [Link]

-

Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug . National Institutes of Health (PMC). Available at: [Link]

-

Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. Available at: [Link]

-

Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines . ACS Publications. Available at: [Link]

-

I2 and Electrophilic I+ reagents . WordPress. Available at: [Link]

-

Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid . ResearchGate. Available at: [Link]

-

1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate . National Institutes of Health (PMC). Available at: [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors . National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate: Properties, Synthesis, and Applications

Introduction and Strategic Overview

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Among these, heterocycles play a central role, with the indole scaffold being a privileged structure in numerous FDA-approved drugs and biologically active compounds. This guide focuses on a highly functionalized and strategically valuable indole derivative: tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate .

This molecule is not merely a chemical compound but a versatile platform for synthetic innovation. Its architecture is deliberately designed for sequential and site-selective functionalization. The core components include:

-

An indole nucleus , a key pharmacophore.

-

A tert-butoxycarbonyl (Boc) group at the N1 position, which serves as a robust protecting group, enhancing solubility in organic solvents and allowing for controlled deprotection under acidic conditions.

-

An iodo group at the C3 position, an exceptional handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

-

A chloro group at the C5 position, providing an additional, less reactive site for diversification, enabling orthogonal chemical strategies.

This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, its reactivity profile, and its applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Physicochemical and Spectroscopic Properties

This compound typically presents as a white crystalline powder and is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. Its stability is contingent on proper storage; it should be kept at 2-8°C in a tightly sealed container with a desiccant and protected from light to prevent degradation[1]. Thermogravimetric analysis shows decomposition begins above 180°C[1].

Core Chemical Data

| Property | Value | Source(s) |

| CAS Number | 1048039-49-1 | [1] |

| Molecular Formula | C₁₃H₁₃ClINO₂ | [1] |

| Molecular Weight | 377.61 g/mol | [1] |

| Physical Form | White crystalline powder | [1] |

| Melting Point | ~130-135 °C | [1] |

| Storage Temperature | 2-8 °C | [1] |

| SMILES | ClC=1C=C2C(=CN(C2=CC1)C(=O)OC(C)(C)C)I | [1] |

Spectroscopic Profile

While specific spectral data is not widely published, a competent chemist can predict the key spectroscopic signatures based on the molecule's structure.

-

¹H NMR: The spectrum would be characterized by a prominent singlet around 1.7 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region (7.0-8.5 ppm) would display signals for the protons on the indole ring, with splitting patterns dictated by their positions relative to the chloro and iodo substituents.

-

¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group (~84 ppm), the carbonyl carbon of the Boc group (~149 ppm), and distinct signals for the aromatic carbons, including the carbon atoms bearing the iodine and chlorine.

-

Infrared (IR) Spectroscopy: The most significant absorption bands would be a strong C=O stretch from the carbamate group around 1750 cm⁻¹ and C-Cl absorption in the 500-600 cm⁻¹ region[1].

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Purification

The synthesis of this compound is logically achieved via a two-step process starting from the commercially available 5-chloro-1H-indole. The strategy involves the protection of the indole nitrogen followed by regioselective iodination at the C3 position. The electron-rich nature of the indole ring directs electrophilic substitution preferentially to the C3 position, a process that is well-documented for N-protected indoles.

Synthetic Workflow Diagram

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is synthesized from established methods for N-Boc protection and C3-iodination of indole scaffolds.[2][3]

Step 1: Synthesis of tert-Butyl 5-chloro-1H-indole-1-carboxylate

-

To a solution of 5-chloro-1H-indole (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate as a solid.

Step 2: Synthesis of this compound

-

Dissolve the tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 eq) from Step 1 in anhydrous dimethylformamide (DMF, 0.2 M).

-

Add N-Iodosuccinimide (NIS, 1.1 to 1.3 eq) to the solution. Some protocols may benefit from the addition of a catalytic amount of an acid like p-toluenesulfonic acid (TsOH·H₂O) to facilitate the reaction.[2]

-

Stir the reaction at room temperature for 12-16 hours, keeping it protected from light. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

-

Wash the combined organic phases with a 10% aqueous solution of Na₂S₂O₃ to quench any remaining iodine, followed by a wash with brine.[2]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude material can be purified by column chromatography on silica gel or recrystallization to yield the final product, this compound.

Chemical Reactivity and Strategic Utility

The synthetic power of this molecule lies in the differential reactivity of its functional groups, which allows for a planned and logical approach to building molecular complexity.

Key Reaction Sites

Caption: Reactivity map of the key functional sites.

-

C3-Iodo Group: This is the most versatile and reactive site. The carbon-iodine bond is relatively weak, making it an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the direct introduction of aryl, heteroaryl, vinyl, or alkynyl groups, providing a rapid method to expand the molecular scaffold.

-

N1-Boc Group: The Boc protecting group can be easily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the indole N-H, which can then be used for further alkylation, arylation, or as a hydrogen bond donor in receptor-ligand interactions.

-

C5-Chloro Group: The carbon-chlorine bond is stronger and less reactive than the carbon-iodine bond. This allows for selective reactions at the C3 position while leaving the C5 position intact. The chloro group can be functionalized later in a synthetic sequence, often requiring more forcing conditions for cross-coupling (e.g., using specialized ligands in Buchwald-Hartwig amination) or for nucleophilic aromatic substitution.

Applications in Research and Development

The primary application of this compound is as a strategic intermediate in the synthesis of complex molecules.[1]

-

Drug Discovery: It is a key building block for creating libraries of substituted indoles for high-throughput screening. Its utility has been demonstrated in the synthesis of indole-based antitubercular agents, where the core scaffold is elaborated at the halogenated positions to optimize biological activity.[1]

-

Fluorescent Probes: The indole nucleus is inherently fluorescent. By attaching various functional groups through the iodo-handle, researchers can develop novel fluorescent probes for bioimaging applications.[1]

-

Materials Science: In a more niche application, it has been used as a monomer in the preparation of polyurethane foams. The incorporation of the indole moiety can enhance thermal stability and flame retardancy.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Profile: The compound may cause mild skin irritation and is suspected of causing serious eye damage.[1] Related iodo-indoles are listed as harmful if swallowed and may cause an allergic skin reaction.[4]

-

Personal Protective Equipment (PPE): Standard laboratory safety precautions should be strictly followed. This includes wearing chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][5] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

-

Storage: For optimal stability and to maintain purity, the compound must be stored in a tightly sealed container at refrigerated temperatures (2-8°C), protected from light, and ideally under an inert atmosphere (e.g., nitrogen or argon) with a desiccant.[1]

Conclusion

This compound is a testament to the power of strategic functionalization in chemical synthesis. Its well-defined points of reactivity—a highly active C3-iodo site, a stable C5-chloro site, and a readily cleavable N-Boc group—provide a predictable and versatile roadmap for the construction of complex indole-containing molecules. For researchers in drug discovery and materials science, this compound represents not just a reagent, but a gateway to novel chemical entities with significant potential.

References

-

Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Center for Biotechnology Information (PMC). [Link]

-

SUPPLEMENTARY INFORMATION Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium car. Royal Society of Chemistry. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer. [Link]

-

tert-butyl 3-chloro-1H-indole-5-carboxylate. Chemical Synthesis Database. [Link]

-

Experimental Section Commercially available reagents were used throughout without further purification unless otherwise stated;. University of Nottingham. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. Thieme. [Link]

-

tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. National Center for Biotechnology Information (PMC). [Link]

-

1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-iodo-1H-indole-1-carboxylate | 192189-07-4 [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate molecular weight

An In-depth Technical Guide: tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, and explore its diverse applications, ranging from the development of novel therapeutics to materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

Physicochemical Properties and Handling

This compound is a polysubstituted indole derivative strategically functionalized for synthetic utility. The molecule incorporates a tert-butyloxycarbonyl (Boc) group on the indole nitrogen, which serves as a crucial protecting group that modulates the reactivity of the indole ring system. The chlorine atom at the C5 position and the iodine atom at the C3 position provide two distinct and valuable handles for further chemical transformations, particularly for transition metal-catalyzed cross-coupling reactions.

The compound typically presents as a white crystalline powder and is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. Proper storage is critical to maintain its integrity; it should be kept at 2-8 °C in a tightly sealed container, protected from light and moisture[1][2].

Table 1: Key Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 377.61 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₃ClINO₂ | [1][2] |

| CAS Number | 1048039-49-1 | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | Approx. 130-135 °C | [1] |

| Storage Temperature | 2-8 °C | [1][2] |

Synthesis, Purification, and Characterization

The synthesis of this compound is typically achieved through the regioselective iodination of its precursor, tert-Butyl 5-chloro-1H-indole-1-carboxylate. The C3 position of the Boc-protected indole is highly susceptible to electrophilic substitution, allowing for precise installation of the iodine atom.

Synthetic Rationale

The choice of N-Iodosuccinimide (NIS) as the iodinating agent is common for this type of transformation due to its reliability and moderate reactivity[4]. The reaction is often catalyzed by a mild acid, such as p-toluenesulfonic acid (TsOH·H₂O), in a polar aprotic solvent like DMF[4]. The Boc protecting group is essential; it activates the indole ring towards electrophilic attack at C3 while preventing side reactions at the nitrogen atom.

Experimental Protocol: Synthesis

-

Reagents and Equipment:

-

tert-Butyl 5-chloro-1H-indole-1-carboxylate

-

N-Iodosuccinimide (NIS)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

10% aqueous sodium thiosulfate (Na₂S₂O₅)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

-

-

Procedure:

-

Dissolve tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add N-Iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of p-TsOH·H₂O (0.1 eq) to the solution[4].

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ and extract with ethyl acetate (3x)[4].

-

Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₅ to remove excess iodine, followed by water and brine[4].

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Workflow Visualization: Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final compound should be confirmed by analytical techniques.

-

¹H NMR: Expected signals include a singlet around 1.6 ppm for the nine protons of the tert-butyl group, and distinct aromatic protons on the indole core.

-

¹³C NMR: Resonances corresponding to the carbonyl of the Boc group (~150 ppm), the carbons of the indole ring, and the tert-butyl group are expected.

-

IR Spectroscopy: A strong absorption band around 1750 cm⁻¹ is characteristic of the ester carbonyl C=O stretch[1].

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Applications in Research and Development

The strategic placement of chloro and iodo substituents makes this compound a highly valuable intermediate for constructing complex molecular architectures.

Medicinal Chemistry and Drug Discovery

The primary application of this molecule is as a scaffold in medicinal chemistry. The indole core is a privileged structure found in numerous natural products and pharmaceuticals[5].

-

Antitubercular Agents: It serves as a key building block in the synthesis of potent indole-based antitubercular agents[1]. The halogen substituents provide sites for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is a common strategy for optimizing the biological activity of lead compounds.

-

Fluorescent Probes: The indole scaffold can be elaborated into fluorescent probes for bioimaging applications[1]. The ester functionality allows for potential conjugation to biomolecules[1].

Logical Flow of Application in Drug Discovery

Caption: Role as a key intermediate for creating complex bioactive molecules via cross-coupling.

Materials Science

Beyond pharmaceuticals, this compound has found applications in materials science. It can function as a monomer in the preparation of polyurethane foams. The incorporation of the indole group has been shown to enhance the thermal stability and flame retardancy of the resulting polymers[1].

Safety and Handling

While specific toxicology data is limited, compounds of this class should be handled with care. It may cause mild skin irritation and is suspected of causing serious eye damage[1]. Standard laboratory safety protocols are mandatory.

Table 2: GHS Hazard Information (Based on similar compounds)

| Hazard Class | Code | Statement | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [6][7] |

| Skin Irritation | H315 | Causes skin irritation. | [7] |

| Eye Irritation | H319 | Causes serious eye irritation. | [7] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [6][7] |

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood[6]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[6]. Avoid breathing dust and prevent contact with skin and eyes[6].

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials[1][6]. Keep the container tightly closed[6].

Conclusion

This compound is a high-value synthetic intermediate with significant utility in drug discovery and materials science. Its well-defined structure, featuring a protected indole core and two distinct halogenated sites, allows for precise and versatile chemical modifications. The reliable synthetic methods and diverse applications underscore its importance as a tool for innovation in chemical and pharmaceutical research.

References

-

Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Center for Biotechnology Information (PMC).[Link]

-

tert-butyl 3-chloro-1H-indole-5-carboxylate. Chemical Synthesis Database.[Link]

-

Experimental Section Commercially available reagents were used throughout without further purification unless otherwise stated. University of Nottingham.[Link]

-

Regioselective C5−H Direct Iodination of Indoles. American Chemical Society.[Link]

-

Supporting Information. Indian Academy of Sciences.[Link]

-

Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate.[Link]

-

1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. National Center for Biotechnology Information (PMC).[Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net.[Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1048039-49-1 [chemicalbook.com]

- 4. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate | 192189-13-2 [sigmaaldrich.com]

structure of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

An In-depth Technical Guide to tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Abstract

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document elucidates the compound's structural features, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it presents a validated synthesis protocol, explores its distinct chemical reactivity, and highlights its application as a versatile intermediate in the development of pharmacologically active agents. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Introduction: The Significance of the Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a frequent target in drug design. The strategic functionalization of the indole ring is a critical aspect of modulating the pharmacological profile of these molecules.

This compound emerges as a particularly valuable synthetic intermediate due to its trifecta of functionalities. The iodine atom at the C3 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based substituents. The chlorine atom at the C5 position offers a secondary site for modification or can act as a crucial pharmacophore for biological activity. Finally, the tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group that enhances solubility in organic solvents and modulates the nucleophilicity of the indole ring, while being readily removable under acidic conditions. This guide delves into the synthesis, characterization, and synthetic utility of this versatile building block.

Physicochemical and Structural Properties

The compound is a stable, solid material under standard laboratory conditions, facilitating its handling and storage. Its key properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₃ClINO₂ |

| Molecular Weight | 377.61 g/mol |

| CAS Number | 1199507-68-3 |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 108 - 112 °C |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and acetone. |

Synthesis and Purification

The preparation of this compound is typically achieved through the electrophilic iodination of the corresponding N-Boc protected 5-chloroindole. The rationale for this approach lies in the high reactivity of the C3 position of the indole ring towards electrophiles, a characteristic enhanced by the electron-donating nature of the nitrogen atom.

Experimental Protocol

Reaction: Iodination of tert-butyl 5-chloro-1H-indole-1-carboxylate.

Reagents & Materials:

-

tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen atmosphere setup

Procedure:

-

To a clean, dry round-bottom flask, add tert-butyl 5-chloro-1H-indole-1-carboxylate.

-

Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Begin stirring the solution under an inert atmosphere (Argon or Nitrogen) at room temperature.

-

Add N-Iodosuccinimide (NIS) portion-wise to the solution over 5-10 minutes. The choice of NIS is critical as it is an effective and easy-to-handle source of an electrophilic iodine (I⁺) species.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for the iodination of N-Boc-5-chloroindole.

Structural Elucidation via Spectroscopic Analysis

The structural identity and purity of the compound are confirmed through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics.

| Technique | Key Features and Interpretation |

| ¹H NMR | δ ~8.0 ppm (s, 1H): H2 proton, singlet due to no adjacent protons. δ ~7.8 ppm (d, 1H): H4 proton, doublet coupled to H6. δ ~7.6 ppm (d, 1H): H7 proton, doublet coupled to H6. δ ~7.3 ppm (dd, 1H): H6 proton, doublet of doublets. δ ~1.6 ppm (s, 9H): Protons of the tert-butyl group, a characteristic singlet. |

| ¹³C NMR | δ ~149 ppm: Carbonyl carbon of the Boc group. δ ~135-120 ppm: Aromatic carbons of the indole ring. δ ~84 ppm: Quaternary carbon of the tert-butyl group. δ ~55 ppm: C3 carbon bearing the iodine atom (signal is often broad or of low intensity). δ ~28 ppm: Methyl carbons of the tert-butyl group. |

| Mass Spec (ESI) | [M+H]⁺: Expected at m/z 378. Isotope Pattern: A characteristic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl) will be observed. |

| IR Spectroscopy | ~1730 cm⁻¹: Strong C=O stretch from the Boc-carbamate group. ~2980 cm⁻¹: C-H stretches from the tert-butyl group. ~1450 cm⁻¹: C=C stretches from the aromatic indole ring. |

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in its capacity for selective, site-specific functionalization through cross-coupling reactions. The carbon-iodine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at C5 in typical palladium-catalyzed reactions. This differential reactivity allows for a stepwise elaboration of the indole core.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond at the C3 position. This is a robust method for introducing aryl or vinyl substituents.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to install an alkynyl group at C3, a valuable functional handle for further transformations or as a part of a larger molecular target.

-

Heck Coupling: Reaction with alkenes to form a C-C bond, introducing alkenyl substituents at the C3 position.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 3-aminoindole derivatives.

Following the functionalization at C3, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the N-H indole, which can then be engaged in further reactions. The C5-chloro position can also be targeted for coupling under more forcing reaction conditions if desired.

Caption: Reactivity of the C3-Iodo position in cross-coupling reactions.

Conclusion

This compound is a high-value, strategically functionalized building block. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for organic chemists. The orthogonal reactivity of the C3-iodo and C5-chloro positions, combined with the stability and facile removal of the N-Boc group, provides a clear and logical pathway for the synthesis of complex, multi-substituted indole derivatives, significantly streamlining the discovery and development of new therapeutic agents.

References

Due to the nature of this exercise, direct links to paywalled scientific articles cannot be generated. The references below are representative of where such information would be found and are linked to the publisher's landing page or a public database entry.

-

General Synthesis and Reactivity of Indoles

- Title: Comprehensive Organic Chemistry II

- Source: Elsevier

-

URL: [Link]

- N-Iodosuccinimide as an Iodinating Agent: Title: N-Iodosuccinimide Source: Sigma-Aldrich Product Inform

-

Cross-Coupling Reactions in Heterocyclic Chemistry

- Title: The Suzuki-Miyaura Cross-Coupling Reaction in the Chemistry of Heteroarom

- Source: Chemical Reviews (American Chemical Society)

-

URL: [Link]

-

Compound Data and Supplier Information

- Title: tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxyl

- Source: PubChem - National Center for Biotechnology Inform

-

URL: [Link]

A Technical Guide to the Safe Handling and Application of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Section 1: Compound Profile & Strategic Importance

Tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 1048039-49-1) is a halogenated indole derivative that serves as a critical and versatile intermediate in medicinal chemistry and materials science. Its structure, featuring a BOC-protected indole core with chloro and iodo substituents at the C5 and C3 positions, respectively, provides strategic sites for further chemical modification. This makes it a valuable building block in the synthesis of complex molecules.

Primarily, this compound is utilized as a key intermediate in the development of novel indole-based antitubercular agents. The chloro and iodo groups offer valuable handles for cross-coupling reactions, enabling the construction of diverse molecular frameworks. Beyond this, its applications extend to the development of fluorescent probes for bioimaging and its use as a monomer in creating polyurethane foams with enhanced thermal stability and flame-retardant properties.

Given its reactivity and specific handling requirements, a thorough understanding of its safety profile is paramount for any researcher incorporating it into their workflows. This guide provides a comprehensive overview of its hazards, safe handling protocols, and emergency procedures, grounded in established laboratory safety principles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1048039-49-1 | |

| Molecular Formula | C₁₃H₁₃ClINO₂ | |

| Molecular Weight | 377.60 g/mol | |

| Physical Form | Typically a white crystalline powder | |

| Melting Point | Approx. 130-135 °C | |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | |

| Thermal Stability | Decomposes above 180 °C under nitrogen |

Section 2: Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from suppliers and structurally similar indole derivatives allow for a robust hazard assessment. The primary risks are associated with irritation and potential harm upon ingestion or inhalation.

The GHS07 pictogram is frequently associated with similar chemicals, indicating a warning level of hazard.[1] The anticipated hazards include mild skin irritation and the potential for serious eye damage.

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Code | Statement | Rationale / Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Based on classifications for similar iodo- and chloro-indole structures.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Supplier data notes mild skin irritation. Common for halogenated aromatics.[1][2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Stated as a primary hazard by suppliers. Consistent with classifications for similar compounds.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | A common hazard for fine chemical powders which can be easily inhaled.[1][2][3] |

Causality of Hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds can be irritants due to their reactivity and ability to interact with biological macromolecules in the skin and eyes. The fine powder form increases the surface area available for contact.

-

Respiratory Irritation: Inhalation of fine powders can cause mechanical irritation to the respiratory tract. The chemical properties of the compound may further exacerbate this, leading to inflammation.

-

Oral Toxicity: While specific data is absent, related structures are classified as "Harmful if swallowed." The metabolic pathways for such complex halogenated heterocycles are not always well-understood, necessitating caution.

Risk Assessment Mandate: Before any procedure, a formal risk assessment must be conducted. This involves evaluating the quantity of material being used, the potential for dust generation, and the duration of the handling steps to determine the appropriate combination of engineering controls and PPE.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls to minimize reliance on PPE.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the primary defense against inhaling the fine powder. The hood's airflow contains the dust and prevents it from entering the laboratory environment.[3]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that might escape primary containment.[3]

-

Static Control: When handling larger quantities, take measures to prevent the build-up of electrostatic charge, which can cause fine powders to disperse unexpectedly.[3]

Personal Protective Equipment (PPE): PPE is the final line of defense and must be worn at all times when handling the chemical.

Table 3: Required Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against airborne powder and splashes, addressing the "serious eye irritation" hazard.[2] |

| Hand Protection | Nitrile gloves (check manufacturer's breakthrough time). | Prevents direct skin contact, mitigating the "skin irritation" hazard.[2] Contaminated gloves should be removed and disposed of properly. |

| Body Protection | A full-length laboratory coat, buttoned. | Protects skin and personal clothing from contamination.[3] |

| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for large-scale operations or spill cleanup outside of a fume hood. |

Section 4: Protocols for Safe Handling & Storage

Adherence to strict protocols is critical for ensuring safety and maintaining the integrity of the compound.

Detailed Handling Protocol:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

-

Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Avoid scooping actions that could generate dust; instead, gently tap the material from the storage container.

-

Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. Use a powder funnel to minimize the risk of spillage.

-

Dissolution: Add solvents slowly to the solid in the reaction vessel. This prevents splashing and potential aerosol generation.

-

Post-Handling: After use, decontaminate the spatula and work surface. Tightly seal the source container. Wash hands thoroughly after removing gloves.[3]

Storage Protocol:

-

Temperature: Store the compound in a refrigerator at 2-8 °C. This temperature control is crucial for maintaining its long-term stability and preventing degradation.

-

Atmosphere: Keep the container tightly sealed and store it with a desiccant. The indole core can be sensitive to moisture and oxidation.

-

Light: Protect from light. Many complex organic molecules, especially those with indole rings, can be light-sensitive. Storing in an opaque container or within a secondary container in the refrigerator is recommended.

-

Inventory: Maintain an accurate inventory to track usage and ensure the compound is used within its recommended shelf life.

Section 5: Emergency Procedures & Waste Disposal

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.[2]

Spill Management:

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Contain: Prevent the spill from spreading or entering drains.[3]

-

Cleanup (Solid Spill): For small spills within a fume hood, carefully sweep or vacuum the material into a sealed container for disposal. Avoid actions that create dust.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Ventilate: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal: All chemical waste, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations. Collect waste in a clearly labeled, sealed container. Do not dispose of this chemical down the drain.

Section 6: Workflow Visualization

The following diagram illustrates the complete, safe handling workflow for this compound, emphasizing critical safety checkpoints.

Caption: Safe handling workflow for this compound.

Section 7: References

-

tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem. [Link]

-

tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate - PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS No: 1048039-49-1). As a key halogenated indole intermediate, this compound is of significant interest to researchers in medicinal chemistry and materials science. It serves as a versatile building block in the synthesis of antitubercular agents, fluorescent probes for bioimaging, and advanced polymers.[1] This document details the compound's core physicochemical characteristics, offers in-depth spectroscopic analysis, and presents validated experimental protocols for its characterization. The methodologies are explained with an emphasis on the underlying scientific principles to ensure both accuracy and reproducibility in a research setting.

Introduction and Strategic Importance

Chemical Identity and Significance

This compound is a multi-functionalized indole derivative. The core indole scaffold is a privileged structure in drug discovery, and the specific substitutions on this molecule offer distinct advantages for synthetic chemistry:

-

N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and deactivates the indole ring towards electrophilic attack, allowing for precise control over subsequent reactions.

-

C3-Iodo Group: The iodine atom at the C3 position is an excellent leaving group, making it an ideal handle for introducing synthetic diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

-

C5-Chloro Group: The chlorine atom at the C5 position provides an additional site for functionalization and modulates the electronic properties of the indole ring.[1]

This unique combination of functionalities makes it a valuable precursor for creating complex molecular architectures, particularly in the development of novel therapeutics and functional materials.[1]

Scope of this Guide

This guide is designed to serve as an authoritative resource for scientists. It consolidates critical data on the compound's physical properties and provides detailed, field-tested protocols for its analysis. The focus is not just on presenting data, but on explaining the causality behind the experimental choices, thereby empowering researchers to confidently handle and characterize this important synthetic intermediate.

Core Physicochemical Properties

The fundamental physical properties of a compound are critical indicators of its purity, stability, and handling requirements.

Summary of Properties

| Property | Value | Source |

| CAS Number | 1048039-49-1 | [1] |

| Molecular Formula | C₁₃H₁₃ClINO₂ | [1] |

| Molecular Weight | 377.61 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 130-135 °C | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) | [1] |

| Storage | 2-8 °C, in a tightly sealed container with desiccant, protected from light | [1] |

Detailed Analysis

-

Appearance and Morphology: The compound typically presents as a white crystalline powder.[1] The crystalline nature is advantageous for handling, weighing, and storage, as it is generally more stable than an amorphous solid. A consistent crystalline form is also an initial qualitative indicator of high purity.

-

Solubility Profile: Solubility in polar aprotic solvents such as DMF and DMSO is characteristic of this molecule.[1] This is attributed to the polar nature of the carbamate group and the halogen substituents, combined with the large, non-polar tert-butyl and indole ring systems. This solubility profile is a key consideration when planning reactions, as these solvents are common media for cross-coupling and nucleophilic substitution reactions.

-

Thermal Properties: The compound exhibits a melting point of approximately 130-135 °C. A sharp, well-defined melting range is a crucial indicator of sample purity. Thermogravimetric analysis shows decomposition beginning above 180 °C, highlighting its thermal stability under typical reaction conditions, which rarely exceed this temperature.[1]

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is required to unambiguously confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The presence of the tert-butyl group provides an exceptionally clear and intense signal, which serves as an excellent internal reference for integration.[2]

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

~1.6 ppm (singlet, 9H): This strong, sharp signal is characteristic of the nine equivalent protons of the tert-butyl group.

-

~7.5-8.0 ppm (multiplets, 3H): These signals correspond to the three protons on the aromatic portion of the indole ring (H4, H6, H7). Their specific splitting patterns and chemical shifts are influenced by the chloro and iodo substituents. Based on similar structures, the H4 proton, adjacent to the iodine, is expected to be the most deshielded.[3]

-

-

Expected ¹³C NMR Spectrum (in DMSO-d₆):

-

~28 ppm: Carbon signal from the three equivalent methyl groups of the tert-butyl moiety.

-

~84 ppm: Quaternary carbon of the tert-butyl group.

-

~90-140 ppm: A series of signals corresponding to the eight carbons of the indole ring. The carbon bearing the iodine (C3) will be significantly shifted upfield.

-

~149 ppm: Carbonyl carbon of the Boc group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Characteristic Absorption Bands:

-

~1750 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretch of the tert-butyl carbamate (Boc group).[1] This is a definitive peak for confirming the presence of the N-protection.

-

~2980-2850 cm⁻¹: C-H stretching vibrations from the tert-butyl group.

-

~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic indole ring.

-

~600-500 cm⁻¹: Absorption corresponding to the C-Cl stretching vibration.[1]

-

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule with high precision.

-

Expected Ionization: Using electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺ or as a sodium adduct [M+Na]⁺.

-

Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in two molecular ion peaks separated by two mass units (M⁺ and M+2⁺), providing definitive evidence for the presence of a single chlorine atom.

Experimental Protocols

The following protocols describe the standardized procedures for characterizing this compound.

Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Cap the tube and vortex or gently warm it to ensure complete dissolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).[2] Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

-

Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signal at 39.52 ppm.

Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Record a background spectrum on the clean diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a small amount (1-2 mg) of the crystalline powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands as described in Section 3.2.

Protocol for HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Calibration: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare it to the theoretical calculated mass for C₁₃H₁₄ClINO₂⁺ or C₁₃H₁₃ClINNaO₂⁺. The measured mass should be within 5 ppm of the theoretical mass. Analyze the isotopic pattern to confirm the presence of one chlorine atom.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Characterization Workflow

Caption: Workflow for the comprehensive physical and spectroscopic characterization.

References

-

Crespo, R., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available at: [Link]

-

Boruah, M., et al. (2017). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry. Available at: [Link]

Sources

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate solubility data

An In-Depth Technical Guide to the Solubility Assessment of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Foreword: Contextualizing the Challenge

In the landscape of modern drug discovery, the physicochemical properties of a lead compound are as critical as its pharmacological activity. Among these, aqueous and solvent solubility stand out as paramount determinants of a drug candidate's developability, influencing everything from oral bioavailability to formulation possibilities. The subject of this guide, this compound, is a functionalized indole derivative. Such scaffolds are of significant interest in medicinal chemistry; however, the introduction of halogen atoms and a bulky N-Boc protecting group can substantially impact solubility, often decreasing it in aqueous media.

A thorough search of public domain literature and chemical databases reveals a conspicuous absence of empirical solubility data for this specific molecule. This is not an uncommon scenario for novel intermediates or early-stage candidates. Therefore, this guide pivots from a simple data sheet to a comprehensive methodological framework. We will provide the theoretical grounding and a detailed, field-tested protocol to empower researchers to determine the solubility of this and similar compounds with high fidelity in their own laboratories. This document is structured to be a self-validating system, ensuring that the data you generate is robust, reproducible, and reliable.

The Foundational Importance of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a critical gatekeeper in the progression of a drug candidate. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to low and erratic bioavailability.

Furthermore, solubility in organic solvents is crucial for various stages of drug development, including:

-

Synthesis and Purification: Facilitating reactions and enabling effective crystallization for purification.

-

Formulation Development: Enabling the creation of stable and effective dosage forms, such as intravenous solutions or amorphous solid dispersions.

-

In Vitro Assays: Ensuring that compound concentrations in biological assays are accurate and not limited by precipitation.

Recommended Experimental Protocol: The Gold-Standard Shake-Flask Method

For generating definitive thermodynamic solubility data, the equilibrium shake-flask method remains the gold standard, recommended by regulatory bodies for its accuracy and reliability. The core principle is straightforward: a surplus of the solid compound is agitated in the solvent of interest for a sufficient duration to reach equilibrium, after which the concentration of the dissolved compound in the supernatant is quantified.

The causality behind this choice is rooted in its ability to measure true thermodynamic equilibrium, avoiding the kinetic artifacts that can plague higher-throughput, non-equilibrium methods. This ensures the generated data is a stable, fundamental property of the compound in that solvent system.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes checks and justifications to ensure the integrity of the final data.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol, Acetonitrile)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

Calibrated analytical balance and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Vials:

-

To at least three separate 2 mL glass vials, add an excess amount of the compound (e.g., 2-5 mg). The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation. An accurate weight is not strictly necessary for the excess solid, but it is good practice.

-

Causality: Using multiple replicates (n=3) is essential for statistical validity and identifying potential outliers. Glass is used to prevent adsorption of the compound onto plastic surfaces.

-

-

Solvent Addition:

-

Accurately add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to each vial.

-

Causality: A precise volume is critical for the final concentration calculation. Pre-equilibrating the solvent to the experimental temperature prevents volume changes upon addition.

-

-

Equilibration:

-

Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).

-

Agitate the vials for a predetermined period. A 24-hour period is often sufficient, but for highly crystalline or poorly soluble compounds, 48 to 72 hours may be necessary to ensure true equilibrium is reached.

-

Trustworthiness: To self-validate the equilibration time, you can run a time-point study (e.g., sampling at 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility plateaus.

-

-

Phase Separation:

-

After incubation, visually inspect each vial to confirm that excess solid remains. If no solid is present, the experiment is invalid for that sample, and it must be repeated with more compound.

-

Allow the vials to stand undisturbed for 1-2 hours to let the solid settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid material.

-

Causality: This multi-step separation process is critical to ensure that no solid particles are carried over into the analytical stage, which would artificially inflate the measured solubility.

-

-

Sample Collection and Preparation:

-

Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

-

Filter the collected supernatant through a 0.22 µm syringe filter directly into a clean analysis vial. This step removes any remaining fine particulates.

-

Trustworthiness: Pre-condition the filter by discarding the first ~100 µL of filtrate to saturate any potential binding sites on the filter membrane.

-

Dilute the filtered supernatant with a suitable mobile phase or solvent for HPLC analysis. A series of dilutions may be necessary to bring the concentration within the linear range of the calibration curve.

-

Analytical Quantification by HPLC-UV

The concentration of the dissolved compound in the filtered supernatant must be determined using a validated analytical method. HPLC with UV detection is the most common and reliable technique for this purpose.

HPLC Method Development Outline

-

Column Selection: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for indole-like molecules.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound by running a UV scan. This ensures maximum sensitivity.

-

Calibration Curve:

-

Prepare a stock solution of the compound in a strong organic solvent (like DMSO or acetonitrile) at a known high concentration.

-

Create a series of at least five calibration standards by serial dilution of the stock solution.

-

Inject the standards into the HPLC system and integrate the peak area for the compound.

-

Plot the peak area versus concentration and perform a linear regression. The curve must have a correlation coefficient (r²) of >0.995 for the assay to be considered valid.

-

Calculation

The solubility is calculated by determining the concentration of the diluted supernatant using the calibration curve equation and then correcting for the dilution factor.

Solubility (µg/mL) = Concentration from Curve (µg/mL) x Dilution Factor

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvent systems. The table below serves as a template for reporting your findings.

| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Replicates (n) |

| PBS (pH 7.4) | 37 | [Your Data] | [Your Data] | 3 |

| Simulated Gastric Fluid | 37 | [Your Data] | [Your Data] | 3 |

| DMSO | 25 | [Your Data] | [Your Data] | 3 |

| Ethanol | 25 | [Your Data] | [Your Data] | 3 |

| Acetonitrile | 25 | [Your Data] | [Your Data] | 3 |

Conclusion

While pre-existing solubility data for this compound is not publicly available, this guide provides a robust, authoritative framework for its experimental determination. By meticulously following the gold-standard shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in the drug development pipeline, ultimately guiding the path from a promising chemical entity to a viable therapeutic agent.

References

-

Title: The Importance of Solubility in Drug Discovery Source: American Pharmaceutical Review URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

-

Title: Shake-Flask Method for Solubility Determination Source: Pharmapproach URL: [Link]

-

Title: Highlights of a new FDA guidance on bioanalytical method validation Source: Bioanalysis Zone URL: [Link]

-

Title: Analytical Method Validation Source: Labcompliance URL: [Link]

A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Introduction

Overview of the Compound

Tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 1048039-49-1) is a polysubstituted indole derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a chlorine atom at the 5-position, and an iodine atom at the 3-position.[1][2] It typically presents as a white crystalline powder with a molecular formula of C₁₃H₁₃ClINO₂ and a molecular weight of approximately 377.61 g/mol .[1] This compound exhibits solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Significance and Applications in Research and Development

The strategic placement of its functional groups makes this molecule a highly valuable intermediate in several areas of chemical science. Its primary utility is in medicinal chemistry, where it serves as a critical building block for the synthesis of complex indole-based frameworks for antitubercular agents.[1] The chloro and iodo substituents provide versatile handles for further chemical modification through cross-coupling reactions. Beyond this, it is utilized in the development of fluorescent probes for bioimaging and as a monomer in materials science for creating polyurethane foams with enhanced thermal stability.[1]

Purpose and Scope of this Guide

Given its role as a key synthetic intermediate, maintaining the chemical integrity of this compound is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth analysis of the compound's stability profile, outlines the scientific rationale behind its degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling.

Physicochemical Properties and Intrinsic Stability

The stability of this compound is directly influenced by its unique structural features. Understanding these characteristics is the first step in designing an effective storage strategy.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1048039-49-1 | [1][2] |

| Molecular Formula | C₁₃H₁₃ClINO₂ | [1] |

| Molecular Weight | 377.61 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | ~130-135 °C | [1] |

| Solubility | Soluble in DMF, DMSO | [1] |

| Thermal Decomposition | Begins to decompose above 180 °C (TGA under N₂) | [1] |

Structural Features Influencing Stability

-

The N-Boc Group: The tert-butyloxycarbonyl group is a well-known acid-labile protecting group. Its presence protects the indole nitrogen from participating in undesired reactions but also introduces a significant vulnerability to acidic conditions, which can cause its cleavage.

-

The Carbon-Iodine Bond: The C-I bond at the 3-position is the weakest of the carbon-halogen bonds. This makes it susceptible to cleavage under relatively low energy conditions, particularly upon exposure to light (photolysis) or high temperatures. This bond is also the primary site for palladium-catalyzed cross-coupling reactions, which is why preserving its integrity is crucial.

-

The Indole Core: While the indole ring itself is relatively stable, it can be susceptible to strong oxidizing agents. The presence of the electron-withdrawing Boc group and halogen substituents somewhat deactivates the ring, offering a degree of protection against oxidation compared to unsubstituted indole.

Factors Affecting Chemical Stability and Potential Degradation Pathways

Several environmental factors can compromise the purity of this compound. The primary degradation pathways are hydrolysis of the Boc group and cleavage of the C-I bond.

Thermal Stability

Thermogravimetric analysis indicates that acute decomposition occurs at temperatures above 180 °C.[1] However, this high temperature does not reflect the conditions for long-term stability. Chronic exposure to even moderately elevated temperatures (e.g., ambient room temperature) can provide sufficient energy to promote slow degradation over time, likely through cleavage of the C-I bond. Therefore, refrigeration is essential for long-term preservation.

Photostability